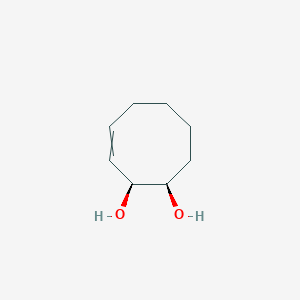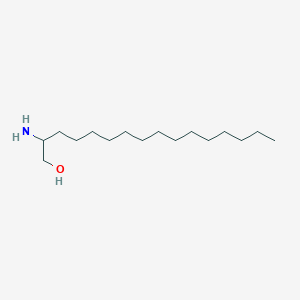![molecular formula C75H87N3O3 B14252611 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine CAS No. 406697-93-6](/img/structure/B14252611.png)
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes three ethynylphenyl groups attached to a triazine core, each further substituted with a decyloxy group. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
The synthesis of 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine typically involves multiple steps. One common synthetic route includes the following steps:
Synthesis of 4-(decyloxy)phenylacetylene: This intermediate is prepared by reacting 4-iodophenol with decyl bromide in the presence of a base to form 4-(decyloxy)iodobenzene. This compound is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene to yield 4-(decyloxy)phenylacetylene.
Formation of the triazine core: The triazine core is synthesized by reacting cyanuric chloride with 4-(decyloxy)phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethynyl groups, converting them into alkanes or alkenes.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and under reflux conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alkanes.
科学的研究の応用
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: It is studied for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.
作用機序
The mechanism of action of 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine is primarily related to its ability to interact with various molecular targets and pathways. The compound’s ethynyl groups allow it to participate in π-π stacking interactions, which are crucial for its role in organic semiconductors and conductive polymers. Additionally, the triazine core can engage in hydrogen bonding and other non-covalent interactions, making it a versatile molecule for various applications.
類似化合物との比較
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine: This compound lacks the decyloxy groups, which affects its solubility and electronic properties.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: The presence of bromine atoms makes this compound more reactive in substitution reactions but less suitable for applications requiring high electronic conductivity.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: The methoxy groups enhance the compound’s solubility in organic solvents but may reduce its stability under certain conditions.
The uniqueness of this compound lies in its combination of ethynyl and decyloxy groups, which provide a balance of solubility, reactivity, and electronic properties, making it suitable for a wide range of applications.
特性
CAS番号 |
406697-93-6 |
|---|---|
分子式 |
C75H87N3O3 |
分子量 |
1078.5 g/mol |
IUPAC名 |
2,4,6-tris[4-[2-(4-decoxyphenyl)ethynyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C75H87N3O3/c1-4-7-10-13-16-19-22-25-58-79-70-52-40-64(41-53-70)31-28-61-34-46-67(47-35-61)73-76-74(68-48-36-62(37-49-68)29-32-65-42-54-71(55-43-65)80-59-26-23-20-17-14-11-8-5-2)78-75(77-73)69-50-38-63(39-51-69)30-33-66-44-56-72(57-45-66)81-60-27-24-21-18-15-12-9-6-3/h34-57H,4-27,58-60H2,1-3H3 |
InChIキー |
UYBXWMSGGGYJGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)OCCCCCCCCCC)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)


![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
